molecular formula C16H14N4O2 B2362744 N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-66-4

N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2362744
CAS No.: 2097918-66-4
M. Wt: 294.314
InChI Key: KVCZGTOSVIHQOY-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that features a benzofuran moiety, an azetidine ring, and a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives and acyl chlorides.

    Azetidine Ring Formation: The azetidine ring is often constructed through cyclization reactions involving appropriate amine and halide precursors.

    Coupling Reactions: The benzofuran and azetidine intermediates are then coupled with a pyrimidine derivative using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine or benzofuran rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The benzofuran and pyrimidine moieties may bind to enzymes or receptors, modulating their activity. The azetidine ring can provide conformational flexibility, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds containing the benzofuran moiety, such as benzofuran-2-carboxylic acid.

    Azetidine Derivatives: Compounds with the azetidine ring, like azetidine-2-carboxylic acid.

    Pyrimidine Derivatives: Compounds featuring the pyrimidine group, such as 4-aminopyrimidine.

Uniqueness

N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to the combination of these three distinct moieties in a single molecule. This structural complexity provides a versatile platform for exploring various chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(14-7-11-3-1-2-4-13(11)22-14)20-8-12(9-20)19-15-5-6-17-10-18-15/h1-7,10,12H,8-9H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCZGTOSVIHQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)NC4=NC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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